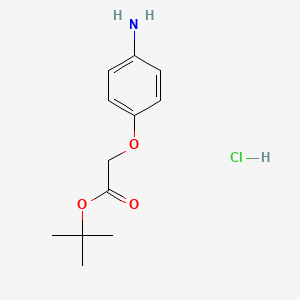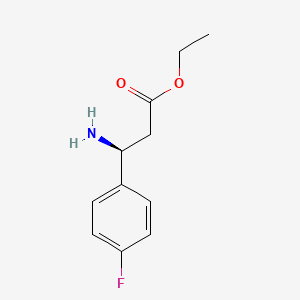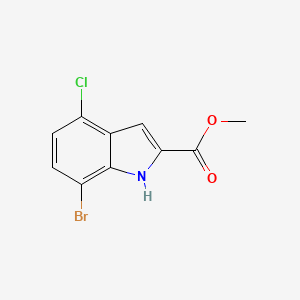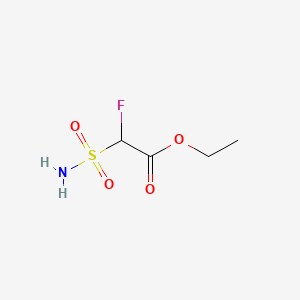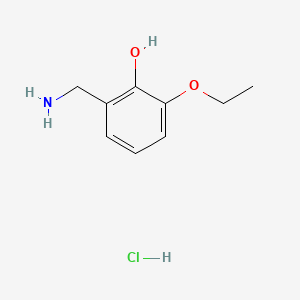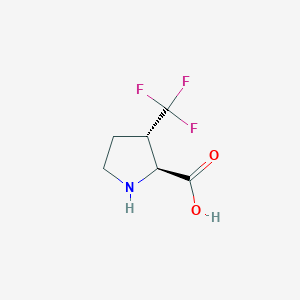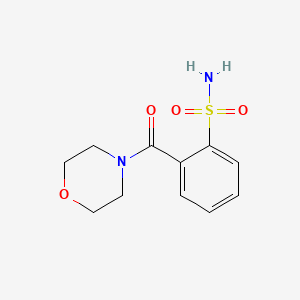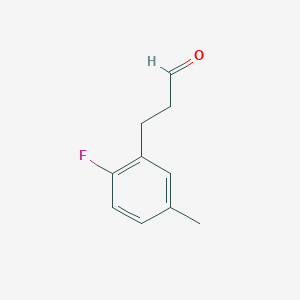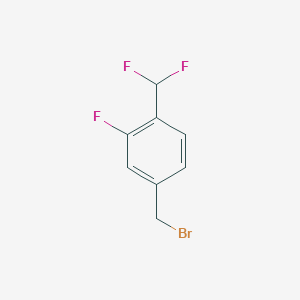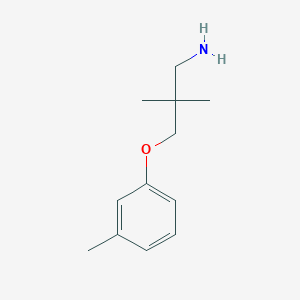
2,2-Dimethyl-3-(m-tolyloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine typically involves the reaction of 3-methylphenol with 2,2-dimethylpropanal in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alkylamines.
Substitution: Halogenated derivatives of the phenoxy group.
Scientific Research Applications
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-phenoxypropan-1-amine: Lacks the methyl group on the phenoxy ring.
3-(3-methylphenoxy)propan-1-amine: Lacks the dimethyl substitution on the propan-1-amine backbone.
2,2-dimethyl-3-(4-methylphenoxy)propan-1-amine: Has the methyl group at the para position on the phenoxy ring.
Uniqueness
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13/h4-7H,8-9,13H2,1-3H3 |
InChI Key |
CNFFLVPTVNSCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


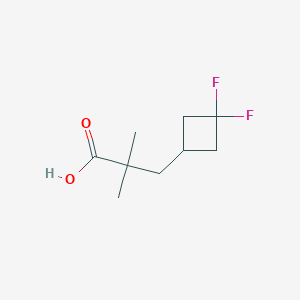

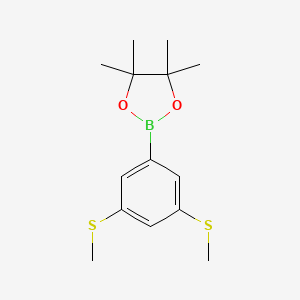
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
